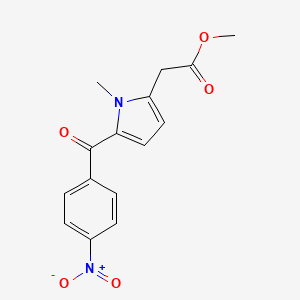
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrrole ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate typically involves the acylation of a pyrrole derivative with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrrole-2-acetic acid and 4-nitrobenzoyl chloride.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete acylation.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the scalability of the process.
化学反应分析
Types of Reactions
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate.
Substitution: 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetic acid.
Oxidation: Methyl 1-carboxy-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate.
科学研究应用
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
作用机制
The mechanism of action of Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is primarily related to its ability to interact with biological macromolecules. The nitrobenzoyl group can undergo reduction to form reactive intermediates that can covalently modify proteins and nucleic acids, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby disrupting essential biochemical pathways.
相似化合物的比较
Similar Compounds
Methyl 1-methyl-5-(4-aminobenzoyl)-1H-pyrrole-2-acetate: A reduced form with an amino group instead of a nitro group.
Methyl 1-methyl-5-(4-chlorobenzoyl)-1H-pyrrole-2-acetate: A similar compound with a chloro group instead of a nitro group.
Uniqueness
Methyl 1-methyl-5-(4-nitrobenzoyl)-1H-pyrrole-2-acetate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of nitroaromatic compounds in various scientific contexts.
属性
分子式 |
C15H14N2O5 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC 名称 |
methyl 2-[1-methyl-5-(4-nitrobenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C15H14N2O5/c1-16-12(9-14(18)22-2)7-8-13(16)15(19)10-3-5-11(6-4-10)17(20)21/h3-8H,9H2,1-2H3 |
InChI 键 |
YEYGKKHWEDJYHQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















